molecular formula C11H7BrF3N3 B13870447 N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine

N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine

Katalognummer: B13870447
Molekulargewicht: 318.09 g/mol
InChI-Schlüssel: HNWPXRDYWVQBQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine typically involves the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the pyridine ring.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Conversion to corresponding reduced forms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions may produce various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Wirkmechanismus

The mechanism by which N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Molecular Pathways: Affecting various biochemical pathways involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(6-chloropyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine
  • N-(6-fluoropyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine
  • N-(6-iodopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine

Uniqueness

N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties and applications.

Eigenschaften

Molekularformel

C11H7BrF3N3

Molekulargewicht

318.09 g/mol

IUPAC-Name

6-bromo-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine

InChI

InChI=1S/C11H7BrF3N3/c12-8-2-1-3-9(17-8)18-10-6-7(4-5-16-10)11(13,14)15/h1-6H,(H,16,17,18)

InChI-Schlüssel

HNWPXRDYWVQBQR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)Br)NC2=NC=CC(=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.